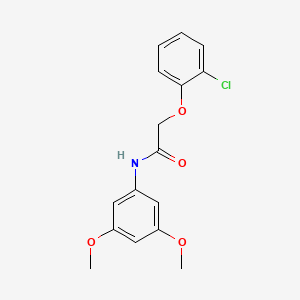![molecular formula C18H25N3O6S B5699358 ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)
ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate, also known as E-64, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various physiological processes.
作用機序
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. The compound contains a reactive epoxide group that reacts with the thiol group of the active site cysteine residue, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has also been shown to inhibit autophagy, a cellular process that plays a crucial role in various physiological processes such as cell survival and homeostasis. Furthermore, ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the activity of calpain, a cysteine protease that plays a role in the inflammatory response.
実験室実験の利点と制限
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is a potent inhibitor of cysteine proteases, making it a useful tool for studying the role of these enzymes in various physiological processes. Furthermore, it is a relatively stable compound, making it easy to handle and store. However, ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate also has some limitations. It is a reactive compound that can bind to other thiol-containing molecules, leading to non-specific inhibition. Additionally, ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate. One area of research is the development of more specific inhibitors of cysteine proteases that can overcome the limitations of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate. Another area of research is the study of the role of cysteine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections. Additionally, research can be done to study the effects of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate on other physiological processes such as angiogenesis and wound healing.
合成法
The synthesis of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate involves the reaction of 4-morpholinylsulfonyl chloride with 3-(1-piperazinyl)benzoic acid ethyl ester in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate. The compound can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
Ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has been widely used in scientific research to study the role of cysteine proteases in various physiological processes such as apoptosis, autophagy, and inflammation. It has been shown to inhibit the activity of various cysteine proteases such as cathepsin B, cathepsin L, and calpain. ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
特性
IUPAC Name |
ethyl 4-(3-morpholin-4-ylsulfonylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-2-27-18(23)20-8-6-19(7-9-20)17(22)15-4-3-5-16(14-15)28(24,25)21-10-12-26-13-11-21/h3-5,14H,2,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBCBZPLBNGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)
![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)